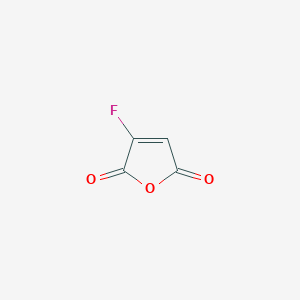

Fluoromaleic anhydride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of anhydrides like Fluoromaleic anhydride can be achieved by treating 4-chlorophthalic anhydride with potassium fluoride . A new approach to anhydride formation via activation of C–O bonds by the Vilsmeier–Haack reagent has also been reported . Additionally, a novel palladium-catalyzed synthesis for mixed carboxylic acid anhydrides has been developed .

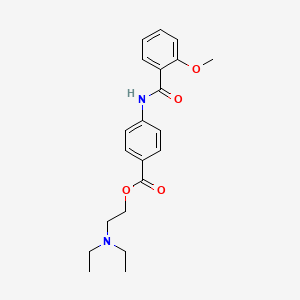

Molecular Structure Analysis

The molecular structure of anhydrides like Fluoromaleic anhydride is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present . This activated double bond allows it to take part in various reactions .

Chemical Reactions Analysis

Anhydrides like Fluoromaleic anhydride can participate in a rich chemistry, making it a quintessential building block for a variety of small and polymeric molecules . This is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present .

Physical And Chemical Properties Analysis

The physical and chemical properties of anhydrides like Fluoromaleic anhydride are influenced by their molecular structure and the types of reactions they can participate in . The bond angles and bond lengths for maleic anhydride, a similar compound, result in a very compact and particularly planar structure .

Applications De Recherche Scientifique

Catalytic Oxidation of Fluorobenzene

Fluoromaleic anhydride has been studied in the context of the catalytic oxidation of fluorobenzene. The research by Belokopytov, Pyatnitskii, and Tatarinova (1989) suggests a mechanism similar to the oxidation of benzene, despite the absence of fluoromaleic anhydride in the oxidation products of fluorobenzene (Belokopytov, Pyatnitskii, & Tatarinova, 1989).

Gluconeogenesis Inhibition

Berry and Kun (1972) investigated the impact of fluoromalate (related to fluoromaleic anhydride) on gluconeogenesis in liver cells. They found that fluoromalate inhibits key enzymes in the gluconeogenesis process from pyruvate and lactate (Berry & Kun, 1972).

Enzyme Inhibition Studies

Skilleter, Dummel, and Kun (1972) conducted studies on specific enzyme inhibitors, including fluoromalate. They found that fluoromalate inhibits malate dehydrogenase but does not affect the oxidation of certain other substrates in liver mitochondria, implying a selective inhibition mechanism (Skilleter, Dummel, & Kun, 1972).

Synthesis of Fluoromalate

Urbauer, Bradshaw, and Cleland (1998) researched the synthesis of fluoromalate (a compound related to fluoromaleic anhydride) and found that it can be formed through enzymatic reduction, demonstrating the potential for controlled synthesis of fluorinated compounds (Urbauer, Bradshaw, & Cleland, 1998).

Mécanisme D'action

Safety and Hazards

Anhydrides like Fluoromaleic anhydride may form combustible dust concentrations in air. They can be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction. They may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and cause damage to organs through prolonged or repeated exposure .

Orientations Futures

Propriétés

IUPAC Name |

3-fluorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HFO3/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWIOXNAJVBAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480426 | |

| Record name | 2,5-Furandione, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2714-23-0 | |

| Record name | 2,5-Furandione, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(4-methylphenyl)diazenyl]aniline](/img/structure/B1654695.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1654698.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1654699.png)

![2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one](/img/structure/B1654701.png)

![4-chloro-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide](/img/structure/B1654702.png)